

Mass spectrometry fragmentation of 3,4-Dimethylisoxazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3,4-Dimethylisoxazole-5-carboxylic acid

Cat. No.: B3166738

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dimethylisoxazole-5-carboxylic Acid

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the isoxazole scaffold is a privileged structure, prized for its metabolic stability and versatile chemical reactivity. **3,4-Dimethylisoxazole-5-carboxylic acid** (MW: 141.12 g/mol, Formula: $C_6H_7NO_3$) is a key synthetic intermediate, providing a robust platform for the elaboration of more complex, biologically active molecules.

The unambiguous structural confirmation and metabolic profiling of novel compounds derived from this scaffold are paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a detailed exploration of the fragmentation behavior of **3,4-Dimethylisoxazole-5-carboxylic acid** under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions. Understanding these fragmentation pathways is critical for researchers in identifying this moiety in complex mixtures, elucidating metabolic pathways, and confirming synthetic outcomes.

Pillar 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and initial structural elucidation. The fragmentation of isoxazoles under EI is typically initiated by the cleavage of the labile N-O bond, followed by a cascade of rearrangements and further bond scissions[1].

While a published spectrum for **3,4-Dimethylisoxazole-5-carboxylic acid** is not readily available, the fragmentation pattern can be reliably predicted based on the known behavior of isoxazoles and carboxylic acids, and by examining the spectrum of its close structural isomer, 3,5-Dimethylisoxazole-4-carboxylic acid, available in the NIST database[2].

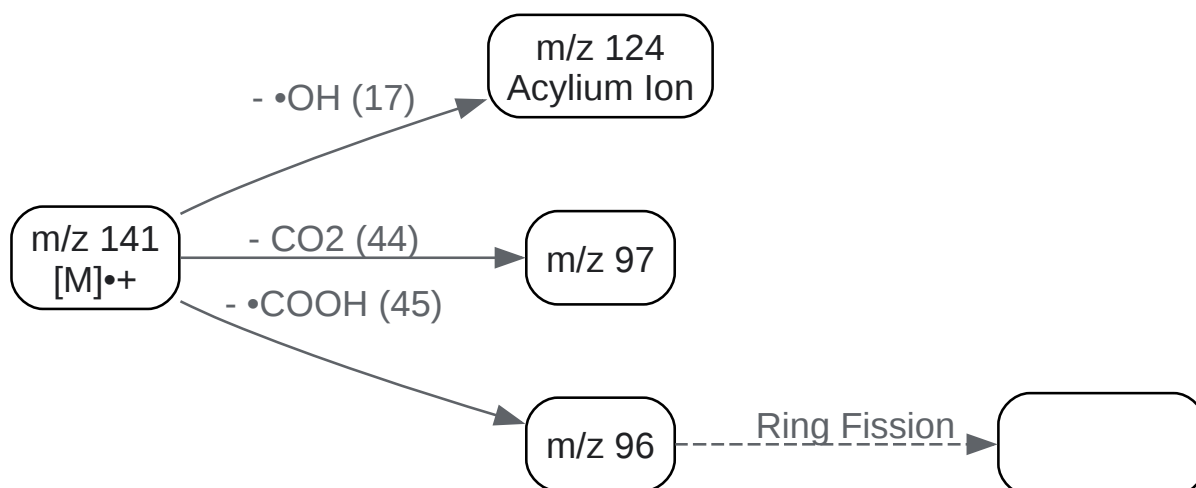
The key fragmentation events are proposed as follows:

- **Molecular Ion Formation:** The initial event is the removal of an electron to form the molecular ion ($M^{\bullet+}$) at a mass-to-charge ratio (m/z) of 141.
- **Decarboxylation:** A highly characteristic fragmentation for carboxylic acids is the loss of carbon dioxide (CO_2) as a neutral molecule (44 Da). This results in a prominent ion at m/z 97.
- **Loss of Hydroxyl Radical:** Cleavage of the C-OH bond in the carboxyl group results in the loss of a hydroxyl radical ($\bullet OH$, 17 Da), forming a stable acylium ion at m/z 124.
- **Loss of Carboxyl Radical:** The complete loss of the carboxyl group ($\bullet COOH$, 45 Da) via alpha-cleavage is another common pathway, yielding an ion at m/z 96[3][4].
- **Ring Fission and Rearrangement:** Following the initial N-O bond cleavage, the isoxazole ring undergoes complex fragmentation. A plausible pathway involves the formation of an acylium ion from the methyl group at position 3, leading to the highly abundant acetyl cation ($[CH_3CO]^+$) at m/z 43.

Summary of Key EI Fragments

m/z	Proposed Fragment Structure	Description of Neutral Loss
141	$[C_6H_7NO_3]^{\bullet+}$	Molecular Ion ($M^{\bullet+}$)
124	$[M - \bullet OH]^+$	Loss of hydroxyl radical
97	$[M - CO_2]^{\bullet+}$	Loss of carbon dioxide
96	$[M - \bullet COOH]^+$	Loss of carboxyl radical
43	$[CH_3CO]^+$	Acetyl cation

Visualizing the EI Fragmentation Pathway



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Caption: Proposed EI fragmentation pathway for **3,4-Dimethylisoxazole-5-carboxylic acid**.

Pillar 2: Electrospray Ionization (ESI) Fragmentation

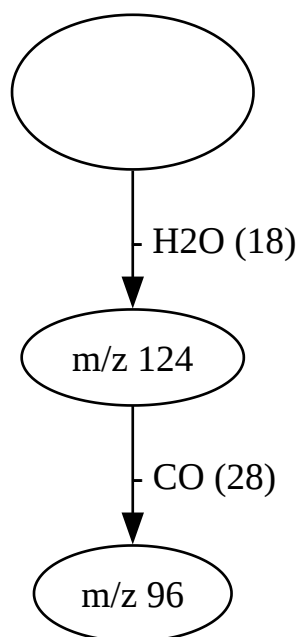
ESI is a soft ionization technique that generates intact molecular ions with minimal in-source fragmentation, making it ideal for LC-MS applications and for analyzing fragile molecules. Fragmentation is typically induced in a controlled manner using tandem mass spectrometry (MS/MS or CID).

Positive Ion Mode (ESI+)

In positive ion mode, the molecule readily protonates, primarily on the isoxazole nitrogen, to form the pseudomolecular ion $[M+H]^+$ at m/z 142. The MS/MS fragmentation of this precursor ion is dominated by losses of small, stable neutral molecules.

- Initial Water Loss: The protonated carboxylic acid can easily lose a molecule of water (H_2O , 18 Da), leading to a strong fragment ion at m/z 124. This acylium ion is identical to a key fragment observed in the EI spectrum.
- Subsequent Carbon Monoxide Loss: The acylium ion at m/z 124 can subsequently lose carbon monoxide (CO , 28 Da) to produce an ion at m/z 96.

Visualizing the ESI+ Fragmentation Pathway



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Caption: ESI- MS/MS fragmentation of the $[M-H]^-$ ion.

Pillar 3: Experimental Protocol for LC-MS/MS Analysis

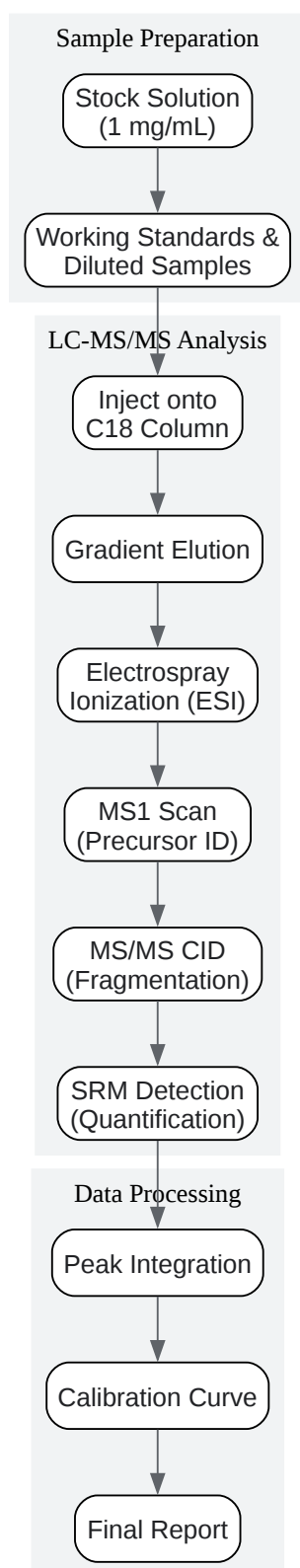
This section provides a robust, self-validating protocol for the analysis of **3,4-Dimethylisoxazole-5-carboxylic acid** and related derivatives using a standard HPLC system coupled to a tandem mass spectrometer.

Step-by-Step Methodology

- Standard and Sample Preparation:
 - Prepare a 1 mg/mL stock solution of the analyte in methanol.
 - Create a dilution series (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL) in a 50:50 mixture of methanol:water for method development and calibration.
 - For reaction monitoring or biological samples, dilute the sample matrix in the initial mobile phase composition to minimize solvent effects.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 150 x 3.0 mm, 3.5 µm).^[5]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Methanol.
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS) Conditions (ESI):
 - Ionization Mode: ESI, run in both positive and negative modes for initial characterization. Negative mode is recommended for sensitive quantification.
 - Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).
 - Nebulizer Pressure: 40 psi.

- Drying Gas Flow: 10 L/min.
- Gas Temperature: 325 °C.
- MS1 Scan Range: m/z 50-250.
- MS/MS Analysis:
 - Select precursor ions: m/z 142 (positive) and m/z 140 (negative).
 - Apply collision energy (CE): Ramp CE from 10-40 eV to find the optimal energy for the desired transitions.
 - SRM Transitions for Quantification (Negative Mode):
 - Primary: 140 → 96
 - Secondary (Confirmatory): A second transition may be identified during method development.

Experimental Workflow Diagram



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Caption: General workflow for quantitative analysis by LC-MS/MS.

Conclusion

The mass spectrometric fragmentation of **3,4-Dimethylisoxazole-5-carboxylic acid** is a predictable and logical process governed by the fundamental chemistry of its constituent functional groups. Under high-energy EI, fragmentation is extensive, providing a rich fingerprint characterized by losses of the carboxyl group and subsequent ring fission. Conversely, soft ESI methods provide clean precursor ions, with MS/MS analysis revealing simple, highly specific fragmentation pathways. The facile loss of CO₂ in negative ESI mode offers a particularly robust and sensitive transition for quantitative bioanalytical or process chemistry applications. This guide provides the foundational knowledge and practical protocols for scientists to confidently identify, characterize, and quantify this important chemical building block in their research and development endeavors.

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